(1-Bromopropyl)cyclohexane

Description

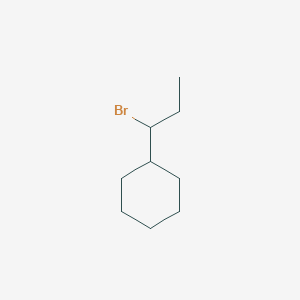

(1-Bromopropyl)cyclohexane is an alicyclic brominated compound with the molecular formula C₉H₁₇Br and a molecular weight of 205.14 g/mol (calculated from isotopic data) . It consists of a cyclohexane ring substituted with a 1-bromopropyl group, where the bromine atom is attached to the terminal carbon of a three-carbon alkyl chain. This primary alkyl bromide exhibits reactivity typical of halogenated alkanes, such as participation in nucleophilic substitution (SN2) reactions due to its unhindered primary carbon center. The cyclohexane ring contributes to increased lipophilicity compared to linear alkanes, making it useful in organic synthesis and material science .

Properties

IUPAC Name |

1-bromopropylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-2-9(10)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGPQTDRLMZKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Bromopropyl)cyclohexane can be synthesized through the bromination of propylcyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of solvents like chloroform or carbon tetrachloride can aid in the dissolution of reactants and facilitate the bromination process.

Chemical Reactions Analysis

Types of Reactions: (1-Bromopropyl)cyclohexane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

Substitution: Formation of alcohols, nitriles, or amines.

Elimination: Formation of alkenes.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of hydrocarbons.

Scientific Research Applications

(1-Bromopropyl)cyclohexane finds applications in various fields of scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of (1-Bromopropyl)cyclohexane involves its reactivity as a brominated compound. The bromine atom serves as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (1-Bromopropyl)cyclohexane with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Key Findings from Comparative Analysis

Structural and Electronic Effects Branching: The branched isomer (1-Bromo-2-methylpropyl)cyclohexane exhibits lower SN2 reactivity due to steric hindrance, favoring carbocation-mediated SN1 pathways . Aromatic vs. Alicyclic Rings: (1-Bromopropyl)benzene has reduced lipophilicity compared to its cyclohexane analog, as benzene’s planar structure limits solvent interactions. Cyclohexane’s compact, chair conformation enhances solubility in nonpolar solvents . Chain Length: (Bromomethyl)cyclohexane’s shorter chain increases volatility and SN2 reaction rates compared to the bulkier bromopropyl derivatives .

Lipophilicity and Solubility

- Cyclohexane derivatives generally exhibit higher log P values than their benzene counterparts. For example, spiro-connected cyclohexane rings in thiazolone derivatives increase lipophilicity (log kw = 2.1) compared to four-membered rings (log kw = 1.7) .

Reactivity Trends

- Primary bromides (e.g., this compound) are more reactive in SN2 reactions, while secondary/tertiary analogs (e.g., branched isomers) favor SN1 or elimination pathways .

- The methanesulfonyl group in 1-(Bromomethyl)-1-methanesulfonylcyclohexane introduces dual functionality, enabling simultaneous alkylation and sulfonation in drug synthesis .

For example, (Bromomethyl)cyclohexane mandates use in well-ventilated areas .

Biological Activity

(1-Bromopropyl)cyclohexane, with the chemical formula CHBr and CAS No. 1528959-45-6, is a brominated cycloalkane that has garnered interest in various fields of organic chemistry and biological research. The compound features a cyclohexane ring substituted with a 1-bromopropyl group, which influences its chemical reactivity and biological activity.

Basic Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 205.14 g/mol |

| Boiling Point | Not specified |

| Structural Formula | CHBr |

The compound is categorized as a halogenated hydrocarbon, which often exhibits unique reactivity patterns due to the presence of the bromine atom.

The biological activity of this compound can be understood through its interactions at the molecular level. Brominated compounds are known to participate in various biochemical pathways, often acting as electrophiles in substitution reactions. This electrophilic nature can lead to interactions with nucleophilic sites in biological molecules, potentially affecting enzyme activity and cellular processes.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of several brominated compounds, including this compound. It was found that such compounds could inhibit the growth of certain bacteria by disrupting cell membrane integrity. The mechanism involved increased permeability of bacterial membranes, leading to cell lysis.

- Cytotoxicity Assessment : Research on similar halogenated cycloalkanes indicated potential cytotoxic effects on human cell lines. The cytotoxicity was attributed to the formation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates could lead to competitive inhibition, altering metabolic flux.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The presence of the bromine atom significantly influences its reactivity:

- Electrophilicity : The bromine atom enhances electrophilicity, facilitating nucleophilic attack by biological molecules.

- Hydrophobicity : The cyclohexane ring contributes to hydrophobic interactions, which can affect membrane permeability and protein binding.

Toxicological Studies

Toxicological assessments have shown that brominated compounds can exhibit varying degrees of toxicity depending on their structure and concentration. In vitro studies indicated that this compound could induce cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile.

Comparative Analysis with Related Compounds

A comparative analysis with other brominated cycloalkanes revealed that:

| Compound | Antimicrobial Activity | Cytotoxicity Level | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| 1-Bromo-2-propanol | Low | Moderate | No |

| 1-Bromo-3-methylbutane | High | Low | Yes |

This table illustrates that while this compound exhibits moderate antimicrobial activity and high cytotoxicity, other related compounds may show different profiles.

Q & A

Q. Methodological Answer :

- Radical Bromination : React cyclohexane derivatives (e.g., cyclohexylpropane) with N-bromosuccinimide (NBS) under UV light, ensuring controlled initiation of radical pathways .

- Alkylation : Use cyclohexane with 1-bromopropane in Friedel-Crafts-like reactions, employing Lewis acids (e.g., AlCl₃) as catalysts. Optimize stoichiometry and reaction time to minimize polyalkylation byproducts .

- Yield Optimization : Apply response surface methodology (RSM) to model interactions between variables (temperature, catalyst loading, solvent polarity). For example, a Box-Behnken design can identify optimal conditions for maximizing regioselectivity .

- AI Synthesis Planning : Use databases like Pistachio, Reaxys, or BKMS_METABOLIC to predict feasible routes. For example, AI models prioritize pathways with high atom economy and minimal side reactions by analyzing bond dissociation energies and steric effects . Validate predictions with DFT calculations to assess transition-state feasibility.

Basic: What safety protocols are critical when handling this compound in the lab?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear flame-retardant, antistatic lab coats, nitrile gloves, and safety goggles. Inspect gloves for defects before use .

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to prevent vapor accumulation (GHS H226: flammable liquid) .

- Spill Management : Use inert adsorbents (e.g., vermiculite) for containment. Avoid sparks or heat sources during cleanup .

Advanced : How to mitigate explosion risks during high-temperature reactions (e.g., cyclization or pyrolysis)?

- Process Control : Use explosion-proof reactors with pressure relief valves. Monitor temperature gradients (<5°C variation) to prevent runaway reactions. Employ static mixers to ensure homogeneous heating .

Basic: What elimination reactions are feasible with this compound, and how are byproducts characterized?

Q. Methodological Answer :

- Dehydrohalogenation : React with strong bases (e.g., KOtBu) in aprotic solvents (THF) at 60–80°C to yield cyclohexene derivatives. Monitor reaction progress via GC-MS for intermediates like 1-propene .

- Byproduct Analysis : Use HPLC with UV-Vis detection to identify dimerization products (e.g., bicyclic alkanes) resulting from radical recombination .

Advanced : How do isotopic labeling (e.g., D₂O quenching) and computational models clarify elimination mechanisms?

- Mechanistic Studies : Introduce ¹³C-labeled bromopropane to track carbon migration. Compare experimental outcomes with DFT-calculated activation energies for β-hydride elimination vs. concerted pathways .

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Q. Methodological Answer :

- Distillation : Use fractional distillation under reduced pressure (20–30 mmHg) to separate based on boiling point (205–210°C). Monitor purity via refractive index (n₂₀/D ≈ 1.48) .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (95:5) for polarity-based separation. Confirm fractions using TLC (Rf ≈ 0.6) .

Advanced : How does solvent choice (e.g., cyclohexane vs. DCM) affect crystallization efficiency?

- Solvent Screening : Use Hansen solubility parameters to predict solvent-solute interactions. Cyclohexane’s low polarity (δD ≈ 16.8 MPa¹/²) favors nucleation kinetics for high-purity crystals .

Basic: How to resolve contradictions between experimental and modeled data in kinetic studies of this compound decomposition?

Q. Methodological Answer :

- Sensitivity Analysis : Identify rate-limiting steps using tools like Chemkin. For example, discrepancies in Arrhenius parameters for C-Br bond cleavage may arise from neglecting tunneling effects in DFT models .

- Validation : Cross-check shock tube data (e.g., ignition delay times) with jet-stirred reactor results at 500–1100 K to refine pressure-dependent kinetic models .

Advanced : What role do ab initio transition-state theories play in reconciling high-temperature vs. low-temperature oxidation pathways?

- Computational Refinement : Calculate potential energy surfaces (PES) for competing pathways (e.g., H-abstraction vs. ring-opening). Compare with photoionization mass spectrometry (PI-MS) data to validate dominant channels .

Basic: How to select catalysts for oxidizing this compound, and what metrics define catalytic efficiency?

Q. Methodological Answer :

- Catalyst Screening : Test metal oxides (e.g., MnO₂, Co₃O₄) in batch reactors under O₂ flow. Measure turnover frequency (TOF) and selectivity toward ketones (e.g., cyclohexanone) via GC-FID .

- Leaching Tests : Analyze filtrate for metal ions (ICP-MS) to confirm heterogeneous vs. homogeneous mechanisms .

Advanced : How do nanostructured catalysts (e.g., Au/TiO₂) enhance selectivity in aerobic oxidation?

- Surface Engineering : Use TEM and XPS to correlate Au nanoparticle size (2–5 nm) with active site density. Optimize support porosity (mesoporous TiO₂) to minimize diffusion limitations .

Basic: How do substituents on the cyclohexane ring influence the reactivity of this compound?

Q. Methodological Answer :

- Steric Effects : Compare reaction rates of this compound with tert-butyl-substituted analogs. Bulky groups slow SN2 reactions due to increased transition-state crowding .

- Electronic Effects : Use Hammett plots to correlate substituent σ⁺ values with elimination rates. Electron-withdrawing groups (e.g., -NO₂) accelerate dehydrohalogenation .

Advanced : How can QSAR models predict bioactivity (e.g., cytotoxicity) of brominated cyclohexane derivatives?

- Data-Driven Design : Train models using PubChem bioassay data (e.g., antimicrobial IC₅₀) and molecular descriptors (logP, polar surface area). Validate with in vitro cytotoxicity assays .

Basic: How does the bromopropyl group affect the conformational equilibrium of cyclohexane?

Q. Methodological Answer :

- Chair Conformation Analysis : Use NMR coupling constants (³JHH) to quantify axial vs. equatorial preference. The bulky -CH₂CH₂Br group favors equatorial positioning to minimize 1,3-diaxial strain .

- Dynamic NMR : Monitor ring flipping at low temperatures (-90°C) to determine ΔG‡ for chair interconversion .

Advanced : What computational methods quantify steric strain in substituted cyclohexanes?

- DFT Simulations : Calculate strain energy via geometry optimization (B3LYP/6-31G*) comparing bromopropyl-substituted vs. unsubstituted cyclohexane. Compare with X-ray crystallography data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.